molecular formula C23H32O3S B196296 7alpha-Thiomethylspironolactone CAS No. 38753-77-4

7alpha-Thiomethylspironolactone

Cat. No. B196296
CAS RN: 38753-77-4
M. Wt: 388.6 g/mol
InChI Key: FWRDLPQBEOKIRE-RJKHXGPOSA-N
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Description

7alpha-Thiomethylspironolactone is a biochemical for lab use . It is a steroidal antimineralocorticoid and antiandrogen of the spirolactone group and the major active metabolite of spironolactone .


Molecular Structure Analysis

The active metabolites of spironolactone have extended terminal half-lives of 13.8 hours for 7α-TMS, 15.0 hours for 6β-OH-7α-TMS, and 16.5 hours for canrenone . These metabolites are responsible for the therapeutic effects of the drug .


Chemical Reactions Analysis

7α-Thiomethylspironolactone is a major active metabolite of spironolactone . Other important metabolites of spironolactone include 7α-thiospironolactone (7α-TS; SC-24813), 6β-hydroxy-7α-thiomethylspironolactone .

Scientific Research Applications

  • 7α-TMSL is an important circulating metabolite of spironolactone, with liver and kidneys being potential sites for its production. This metabolite does not seem to involve the C-S lyase pathway in its formation (Lacagnin, Lutsie, & Colby, 1987).

  • Stereoselective synthesis of 7α-methylthio-3beta-hydroxy-17alpha-pregn-4-ene-21,17-carbolactone and 7alpha-methylthio-3alpha-hydroxy-17alpha-pregn-4-ene-21,17-carbolactone, major metabolites of spironolactone, has been achieved using different types of reduction reagents, providing insights into the metabolism and potential therapeutic applications of these compounds (Li & Zhang, 2007).

  • The administration of a spironolactone: beta-cyclodextrin complex has shown improved bioavailability and clinical response in patients with chronic liver disease, suggesting potential therapeutic applications in this patient population (Abosehmah-Albidy et al., 2003).

  • Spirolactones like spironolactone, which include 7α-TMSL as a metabolite, have demonstrated antiandrogenic effects potentially due to peripheral antagonism of androgens. This finding has implications for the treatment of conditions influenced by androgen levels (Corvol et al., 1975).

  • The synthesis and antimineralocorticoid activities of steroidal spirolactones with nitrogenous substituents in the 7alpha position, including 7α-TMSL, have been reported, offering insights into the development of novel therapeutics with antimineralocorticoid properties (Weier & Hofmann, 1976).

  • In a study of spironolactone pharmacokinetics and pharmacodynamics in patients with cirrhotic ascites, it was found that metabolism of spironolactone and its metabolites, including 7α-TMSL, is impaired in cirrhosis. This has implications for dosing and efficacy in such patient populations (Sungaila et al., 1992).

Safety And Hazards

7alpha-Thiomethylspironolactone is used for research and development under the supervision of a professional . No undesirable effects of spironolactone were documented during a study period .

properties

IUPAC Name

(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-methylsulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3S/c1-21-8-4-15(24)12-14(21)13-18(27-3)20-16(21)5-9-22(2)17(20)6-10-23(22)11-7-19(25)26-23/h12,16-18,20H,4-11,13H2,1-3H3/t16-,17-,18+,20+,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWRDLPQBEOKIRE-RJKHXGPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80959567
Record name 10,13-Dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7alpha-Thiomethylspironolactone

CAS RN

38753-77-4
Record name 7α-(Thiomethyl)spironolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38753-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Thiomethylspirolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,13-Dimethyl-7-(methylsulfanyl)-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80959567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7.ALPHA.-THIOMETHYLSPIRONOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0YU66JY4WL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
U Kintscher, F Edelmann - Cardiovascular Diabetology, 2023 - Springer
… Eplerenone has a shorter plasma half-life than spironolactone, which is metabolized to active compounds, canrenone and 7alpha-thiomethylspironolactone (plasma half-life: …
Number of citations: 5 link.springer.com
Y Zhang, X Zheng, Y Li, Q Xue, H Li, J Xu… - Available at SSRN … - papers.ssrn.com
Background and Aim: The development of Diabetic gastroparesis (DGP) has attracted more attention. Alpinia officinarum Hance (AOH), as a natural medicinal plant, has the function of …
Number of citations: 0 papers.ssrn.com

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